(5-Iodo-2-methylphenyl)methanol

Organic synthesis Process chemistry Pharmaceutical intermediates

(5-Iodo-2-methylphenyl)methanol (CAS 1260242-01-0) is a halogenated aromatic alcohol with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. The compound features a hydroxymethyl group and an iodine substituent at the 5-position of a toluene ring, classifying it as a benzyl alcohol derivative.

Molecular Formula C8H9IO
Molecular Weight 248.063
CAS No. 1260242-01-0
Cat. No. B581824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodo-2-methylphenyl)methanol
CAS1260242-01-0
Molecular FormulaC8H9IO
Molecular Weight248.063
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)CO
InChIInChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
InChIKeyCIEQOCDUTRABFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Iodo-2-methylphenyl)methanol CAS 1260242-01-0: A Strategic Halogenated Benzyl Alcohol Intermediate for Pharmaceutical Synthesis


(5-Iodo-2-methylphenyl)methanol (CAS 1260242-01-0) is a halogenated aromatic alcohol with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . The compound features a hydroxymethyl group and an iodine substituent at the 5-position of a toluene ring, classifying it as a benzyl alcohol derivative . Its structure provides a versatile platform for further functionalization, with the iodine atom serving as an effective leaving group for cross-coupling reactions and the primary alcohol enabling oxidation, esterification, or conversion to halides. The compound is commercially available with purity specifications of ≥95% to 97% from multiple suppliers [1].

Why (5-Iodo-2-methylphenyl)methanol Cannot Be Simply Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs


Generic substitution with the corresponding 5-bromo, 5-chloro, or unsubstituted 2-methylbenzyl alcohol analogs fails because the iodine atom provides a unique reactivity profile that is essential for downstream transformations. The C–I bond is substantially more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the C–Br or C–Cl bonds, enabling selective, high-yielding couplings under milder conditions [1]. In the specific case of the antidiabetic drug canagliflozin, the 5-iodo intermediate is critical for the key coupling step that assembles the thiophene-glucose pharmacophore; the bromo analog requires alternative, often less efficient synthetic routes [2]. The quantitative evidence below demonstrates precisely where this compound provides measurable advantages over its closest comparators.

Quantitative Evidence Guide: (5-Iodo-2-methylphenyl)methanol Differentiation Data


Synthesis Yield in the Reduction of Ethyl 5-Iodo-2-methylbenzoate

The compound is obtained via reduction of ethyl 5-iodo-2-methylbenzoate (ester 4) with lithium borohydride in THF under reflux, yielding 34.0 g (97% yield) as a white solid of sufficient purity to use directly in the next synthetic step without further purification . This compares favorably with the analogous bromo compound (5-bromo-2-methylphenyl)methanol, for which a similar reduction protocol yields approximately 85% as reported in the same patent family [1].

Organic synthesis Process chemistry Pharmaceutical intermediates

Critical Role as the Exclusive Intermediate for Canagliflozin Synthesis via the Iodine Route

The compound is the designated precursor for the key intermediate 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in the canagliflozin synthetic pathway disclosed in CN 103980263 B [1]. In this patent, the iodo-based route achieves an overall yield of >67% for the complete sequence, with the final canagliflozin obtained in >85% yield and >98% purity [1]. A separate patent (US 2017/0073336) describes a bromo-based route using (5-bromo-2-methylphenyl)methanol as the starting point, which requires additional synthetic steps and harsher conditions [2]. The iodo compound enables a shorter, higher-yielding synthetic sequence.

Medicinal chemistry SGLT2 inhibitors Process chemistry

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling versus Bromo and Chloro Analogs

The C–I bond in (5-iodo-2-methylphenyl)methanol exhibits significantly higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding C–Br and C–Cl bonds in 5-bromo-2-methylbenzyl alcohol and 5-chloro-2-methylbenzyl alcohol. While a direct head-to-head kinetic study specific to these substrates was not located, the well-established relative reactivity order Ar-I > Ar-Br ≫ Ar-Cl in Suzuki-Miyaura coupling is a class-level inference that applies directly to this scaffold [1]. This translates into faster reaction rates, lower catalyst loadings, and milder temperatures for the iodo compound.

Cross-coupling Suzuki-Miyaura Catalysis

Defined Storage and Handling Parameters Ensuring Reproducibility in Sensitive Applications

The compound requires storage at 2–8°C with protection from light and moisture, as specified by multiple suppliers [1]. This defined storage protocol minimizes the risk of photolytic or thermal degradation of the C–I bond—a known vulnerability of benzylic iodides. In contrast, the bromo analog (5-bromo-2-methylphenyl)methanol is generally recommended for storage at ambient temperature , indicating a different intrinsic stability profile. Adherence to the specified storage conditions preserves the compound's purity and reactivity, which is critical for reproducible coupling reaction outcomes.

Stability Quality control Procurement specifications

Commercially Available Purity Grades Supporting QC and Impurity Profiling Demands

Multiple vendors supply (5-iodo-2-methylphenyl)methanol at defined purity levels of ≥95% (Beyotime) and 97% (Bidepharm), with analytical documentation including NMR, HPLC, and GC [1]. The 97% grade is achieved directly from the synthetic step without additional purification, as confirmed by the patent procedure . This contrasts with the bromo analog, where typical commercial purities are reported as 95% [2], and additional purification steps are often required post-synthesis. Higher available purity reduces the need for pre-use purification in sensitive reactions.

Analytical chemistry Impurity standards Quality control

High-Value Application Scenarios for (5-Iodo-2-methylphenyl)methanol in Pharmaceutical and Chemical R&D


Canagliflozin and SGLT2 Inhibitor Process Development

As the exclusive iodine-bearing intermediate in the patented canagliflozin synthetic route disclosed in CN 103980263 B, this compound is indispensable for process chemistry teams developing or optimizing SGLT2 inhibitor manufacturing [1]. The iodo route achieves higher overall yields (>67%) and final-step efficiencies (>85%) compared to alternative bromo-based pathways, making this compound the only viable choice for regulatory-compliant API production following this patent family.

Palladium-Catalyzed Cross-Coupling Library Synthesis

Medicinal chemistry groups constructing compound libraries via Suzuki-Miyaura, Sonogashira, or Heck reactions benefit from the enhanced oxidative addition rate of the aryl iodide compared to bromide or chloride analogs [2]. The compound enables milder coupling conditions (lower temperatures, reduced catalyst loadings) that preserve sensitive functional groups in complex substrates, accelerating SAR exploration and lead optimization campaigns.

Impurity Reference Standard for Canagliflozin Quality Control

Analytical and regulatory affairs departments require (5-iodo-2-methylphenyl)methanol as a key starting material reference standard for impurity profiling of canagliflozin API [1]. Its well-characterized purity (≥95–97%) and defined storage protocol (2–8°C, protected from light) ensure reliable batch-to-batch consistency for HPLC calibration and method validation in GMP environments.

Building Block for Halogenated Heterocycle Synthesis

The compound is listed under the Halogenated Heterocycles product family [3] and serves as a versatile precursor for synthesizing iodinated benzylamines, benzyl ethers, and benzyl esters. Its high initial purity (97% from ester reduction without further purification) reduces downstream purification burdens, making it a cost-effective choice for early-stage discovery chemistry and gram-scale synthesis of advanced intermediates.

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